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Compound of Interest

Compound Name: Imidazole-4-carboxaldehyde

Cat. No.: B113399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core electronic properties of Imidazole-
4-carboxaldehyde, a crucial heterocyclic building block in medicinal chemistry and materials

science. Understanding these properties is paramount for predicting molecular interactions,

reactivity, and photophysical behavior, which are critical aspects of drug design and the

development of novel functional materials. This document summarizes key quantitative data,

details relevant experimental and computational methodologies, and provides visual workflows

to facilitate a deeper understanding of the subject.

Core Electronic Properties: A Quantitative Overview
The electronic characteristics of Imidazole-4-carboxaldehyde are dictated by the interplay

between the electron-rich imidazole ring and the electron-withdrawing carboxaldehyde group.

These features influence the molecule's frontier molecular orbitals (HOMO and LUMO),

ionization potential, electron affinity, and overall reactivity. The following table summarizes key

quantitative data, compiled from experimental findings and computational studies on

Imidazole-4-carboxaldehyde and structurally related imidazole derivatives.
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Property Value Method Reference/Notes

Highest Occupied

Molecular Orbital

(HOMO) Energy

~ -5.61 eV DFT (B3LYP/6-31G)

Calculated for a

closely related

derivative, 4(5)-

Imidazole-

carbaldehyde-N(5)-

phenylthiosemicarbaz

one.[1][2] This value

provides an estimate

for the electron-

donating ability.

Lowest Unoccupied

Molecular Orbital

(LUMO) Energy

~ -1.74 eV DFT (B3LYP/6-31G)

Calculated for a

closely related

derivative, 4(5)-

Imidazole-

carbaldehyde-N(5)-

phenylthiosemicarbaz

one.[1][2] This value

indicates the

molecule's ability to

accept an electron.

HOMO-LUMO Energy

Gap (ΔE)
~ 3.87 eV DFT (B3LYP/6-31G)

Calculated for a

closely related

derivative, 4(5)-

Imidazole-

carbaldehyde-N(5)-

phenylthiosemicarbaz

one.[1][2] A larger

energy gap generally

implies higher kinetic

stability and lower

chemical reactivity.[3]

UV-vis Absorption

Maximum (λmax)

~280 nm Experimental (in 2%

methanol water

solution)

This absorption is

attributed to the n →

π* electronic transition
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of the C=N bond

within the imidazole

ring, a characteristic

feature of imidazole-2-

carboxaldehyde.[4][5]

Imidazole-4-

carboxaldehyde is

expected to have a

similar absorption

profile.

Molar Absorptivity (ε) High Inferred

Imidazole-2-

carboxaldehyde

exhibits a strong

absorption band, and

similar behavior is

anticipated for the 4-

carboxaldehyde

isomer.[6]

Ionization Potential ~ 8.78 eV Calculated

This value is for the

parent imidazole.[7]

The carboxaldehyde

group is expected to

slightly increase this

value.

Dipole Moment ~ 3.70 D
Calculated (gas

phase)

This value is for the

parent imidazole.[7]

The polar

carboxaldehyde group

will significantly

influence the overall

dipole moment of

Imidazole-4-

carboxaldehyde.

Redox Potentials Reversible/Irreversible

Processes

Cyclic Voltammetry Imidazole derivatives

exhibit both reversible
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and irreversible redox

processes, which are

influenced by the

solvent and

substituents.[8][9]

Imidazole itself can

facilitate electron

transfer from other

organic compounds.

[10]

Experimental and Computational Protocols
Accurate determination of the electronic properties of Imidazole-4-carboxaldehyde relies on a

combination of spectroscopic, electrochemical, and computational techniques. Below are

detailed protocols for key experimental and computational workflows.

UV-vis Spectroscopy
This technique is fundamental for probing the electronic transitions within the molecule.

Sample Preparation Measurement Data Analysis

Prepare Stock Solution
(e.g., 1 mM in Methanol)

Dilute to Working Concentration
(e.g., 0.1 mM in appropriate solvent)

Instrument Setup
(Set Wavelength Range, e.g., 200-800 nm)

Transfer to Cuvette

Prepare Blank
(Solvent Only)

Baseline Correction
(Using Blank Sample)

Use for Baseline

Measure Sample Absorbance Plot Absorbance vs. Wavelength Identify λmax Calculate Molar Absorptivity (ε)
(Beer-Lambert Law)

Cell Assembly Voltammetric Scan Data Interpretation

Prepare Analyte Solution
(e.g., 1 mM in Acetonitrile with 0.1 M supporting electrolyte)

Assemble Three-Electrode Cell
(Working, Reference, Counter)

Purge with Inert Gas
(e.g., N2 or Ar for 10-15 min)

Set Scan Parameters
(Potential Window, Scan Rate)

Connect to Potentiostat Run Cyclic Voltammogram Record Current vs. Potential Plot Current (I) vs. Potential (E) Determine Peak Potentials
(Epa, Epc)

Analyze Reversibility
(ΔEp, Ipa/Ipc)
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Input Preparation Computational Run

Results Analysis

Build 3D Structure of
Imidazole-4-carboxaldehyde

Select DFT Functional and Basis Set
(e.g., B3LYP/6-311++G(d,p)) Geometry Optimization Frequency Calculation

(Confirm Minimum Energy Structure)
Single-Point Energy Calculation

(for Electronic Properties)

Extract HOMO/LUMO Energies

Visualize Molecular Orbitals

Calculate HOMO-LUMO Gap

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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